![molecular formula C7H14ClNO B2540992 Chlorhydrate de 5-oxaspiro[2.5]octan-1-amine CAS No. 1707367-72-3](/img/structure/B2540992.png)

Chlorhydrate de 5-oxaspiro[2.5]octan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

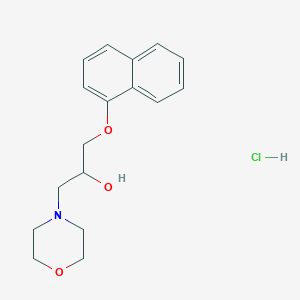

The synthesis of related spirocyclic compounds involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This reaction opens the epoxide ring, forming amino alcohols that are then converted into N-chloroacetyl derivatives. These derivatives undergo cyclization to form N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. Treatment with hydrogen chloride in ethyl acetate yields the corresponding hydrochlorides .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure of a derivative, 3-benzoylaminotetrahydropyran-3-thiocarboxamide, was established through this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of 5-Oxaspiro[2.5]octan-1-amine hydrochloride.

Chemical Reactions Analysis

The related spirocyclic compounds exhibit reactivity that allows them to serve as synthons for the synthesis of other chemicals. For example, the compound N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine reacts with thiobenzoic acid and Z-Phe-OH to produce 3-benzoylaminotetrahydropyran-3-thiocarboxamide and diastereoisomeric dipeptide amides, respectively. These reactions demonstrate the potential of these spirocyclic compounds to be used in the synthesis of complex molecules such as amino acid derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Oxaspiro[2.5]octan-1-amine hydrochloride are not directly provided, the properties of related compounds can be inferred. The synthesis and reactions of these compounds suggest that they are likely to be solid at room temperature and react with various reagents to form more complex structures. The hydrochloride form of these compounds indicates that they are likely to be soluble in polar solvents and may exhibit ionic characteristics in solution .

Applications De Recherche Scientifique

- Recherche sur les Antidépresseurs: La venlafaxine, un antidépresseur de nouvelle génération, contient une partie spirocyclique similaire à la 5-oxaspiro[2.5]octan-1-amine. Les chercheurs explorent son potentiel en tant que squelette pour le développement de nouveaux antidépresseurs .

Chimie Médicinale et Développement de Médicaments

Synthèse Organique et Réactions Chimiques

Safety and Hazards

This compound is classified as a warning under the Globally Harmonized System (GHS). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Propriétés

IUPAC Name |

5-oxaspiro[2.5]octan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-6-4-7(6)2-1-3-9-5-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCYOYWCPDRINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2N)COC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)